REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=[CH:12][C:11]=1[C:19]([F:22])([F:21])[F:20]>OS(O)(=O)=O>[I:1][C:13]1[CH:14]=[C:15]([N+:16]([O-:18])=[O:17])[C:10]([CH3:9])=[C:11]([C:19]([F:20])([F:21])[F:22])[CH:12]=1
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Name
|
|
Quantity
|
41.13 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The resulting black/dark red mixture was stirred at 0-5° C. for 40 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
WAIT
|
Details
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was completed, ca. 1 hour
|
Duration
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1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 5-10° C. for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (400 mL, 3×200 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous Na2SO3 (500 mL) and H2O (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried (anhydrous MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
was carried out by column chromatography (silica gel, eluting hexane)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=C(C1)C(F)(F)F)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |